

Technical Guide: Methyl 4,4,4-trimethoxybutanoate Spectroscopic Profile

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Compound of Interest

Compound Name: Methyl 4,4,4-trimethoxybutanoate
CAS No.: 71235-00-2
Cat. No.: B124517

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Executive Summary & Compound Identity

Methyl 4,4,4-trimethoxybutanoate (CAS: 71235-00-2) is a bifunctional aliphatic building block featuring a terminal methyl ester and a terminal trimethyl orthoester.^[1] Chemically, it is the trimethyl orthoester of methyl succinaldehyde.

It serves as a critical "masked" aldehyde intermediate. Unlike free aldehydes, the orthoester moiety is stable under basic and nucleophilic conditions but hydrolyzes rapidly under mild acidic conditions to regenerate the aldehyde or ester functionality. This pH-sensitivity makes it highly valuable in the design of pH-responsive drug delivery systems and as a robust linker in antibody-drug conjugates (ADCs).

Property	Data
IUPAC Name	Methyl 4,4,4-trimethoxybutanoate
Molecular Formula	
Molecular Weight	192.21 g/mol
Appearance	Colorless, viscous liquid
Solubility	Soluble in MeOH, DCM, THF; decomposes in aqueous acid
Key Functionality	Orthoester (Acid-labile), Ester (Base-labile)

Synthesis & Preparation (Pinner Reaction)

The industrial and laboratory standard for synthesizing **Methyl 4,4,4-trimethoxybutanoate** is the Pinner Synthesis, utilizing methyl 3-cyanopropanoate as the starting material. This route avoids the instability associated with oxidizing succinaldehyde.

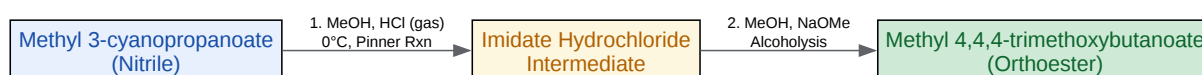
Experimental Protocol

Reagents: Methyl 3-cyanopropanoate, anhydrous Methanol (MeOH), Hydrogen Chloride (HCl) gas.

- Imidate Formation:
 - Dissolve methyl 3-cyanopropanoate (1.0 eq) in anhydrous MeOH (5.0 eq) at 0°C.
 - Bubble dry HCl gas into the solution until saturation (approx. 1.1 eq), maintaining temperature <5°C to prevent hydrolysis.
 - Stir at 0°C for 4–6 hours. The imidate hydrochloride salt precipitates or forms a thick oil.
- Orthoester Conversion:
 - Neutralize the mixture carefully with anhydrous sodium methoxide (NaOMe) or sodium bicarbonate to pH 7–8.

- Add excess anhydrous MeOH (10 eq) and stir at room temperature for 24 hours.
- Mechanism:^[2]^[3]^[4] The imidate undergoes alcoholysis to form the orthoester.
- Purification:
 - Filter off ammonium chloride () salts.
 - Concentrate the filtrate under reduced pressure (rotary evaporator).
 - Distillation: Purify via vacuum distillation (bp ~85–90°C at 1 mmHg). Note: Glassware must be base-washed to prevent acid-catalyzed degradation.

Reaction Pathway Diagram



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Caption: Two-step Pinner synthesis converting the nitrile group to a trimethyl orthoester.

Spectroscopic Analysis

The following data represents the definitive spectroscopic signature of **Methyl 4,4,4-trimethoxybutanoate**.

A. Nuclear Magnetic Resonance (NMR)

The molecule possesses

symmetry in the orthoester head but is linear. The key diagnostic feature is the intense singlet for the orthoester methoxy groups, distinct from the ester methoxy.

¹H NMR (400 MHz,

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
3.67	Singlet (s)	3H		Methyl Ester (Deshielded by C=O)
3.22	Singlet (s)	9H		Orthoester Methyls (Diagnostic)
2.45	Triplet (Hz)	2H		-Methylene to Ester
2.05	Triplet (Hz)	2H		-Methylene (Shielded vs)

Interpretation: The 9H singlet at 3.22 ppm is the hallmark of the trimethyl orthoester. It appears upfield relative to the ester methoxy (3.67 ppm) due to the lack of a

-system anisotropy directly on the oxygen atoms. The backbone methylenes appear as two triplets, confirming the

linkage.

¹³C NMR (100 MHz,

)

Shift (, ppm)	Carbon Type	Assignment
173.8	Quaternary (C=O)	Ester Carbonyl
114.5	Quaternary (C-O)	Orthoester Carbon (Characteristic)
51.6	Primary ()	Ester Methoxy
49.2	Primary ()	Orthoester Methoxy (x3)
28.8	Secondary ()	-Carbon to Ester
26.4	Secondary ()	-Carbon (Adjacent to Orthoester)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester and ether functionalities. Notably absent are O-H (alcohol) and C=O (aldehyde) stretches.

- 1740 cm

(Strong): C=O Stretching vibration (Ester).

- 1050 – 1200 cm

(Very Strong, Broad): C-O-C Stretching. The orthoester creates a complex "fingerprint" in this region due to the

group, overlapping with the ester C-O stretch.

- 2950 – 2840 cm

: C-H Stretching (Aliphatic and Methoxy).

- Absence: No peak at ~1710 cm

(Aldehyde) or ~3400 cm

(Hydroxyl), confirming the "masked" nature.

C. Mass Spectrometry (MS)

Orthoesters exhibit specific fragmentation patterns under Electron Ionization (EI). The molecular ion is often weak or unstable.

- Ionization Mode: EI (70 eV)

- Molecular Ion (

):

192 (Weak/Trace).

- Base Peak:

105 (

loss of radical?). Correction: The trimethoxymethyl cation

is

105. This is a highly stabilized carbocation and typically the base peak or a major fragment.

- Diagnostic Fragments:

- 161 (

): Loss of methoxy radical (

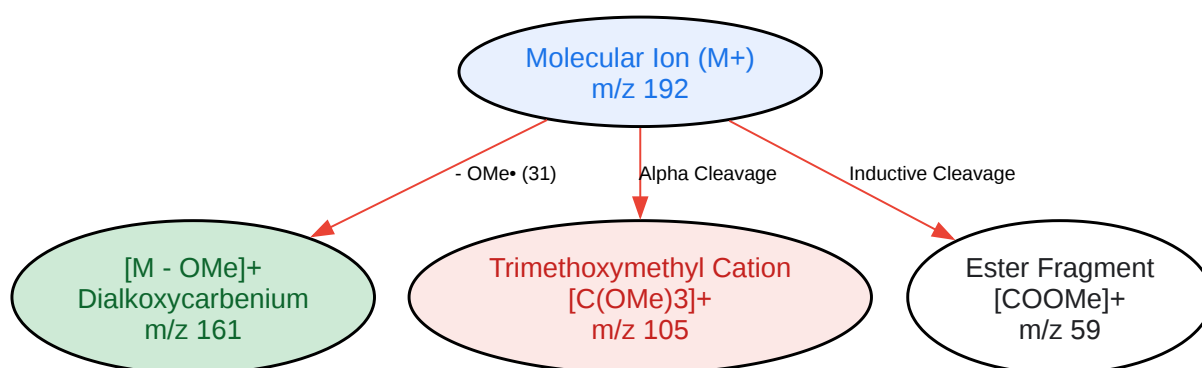
). Formation of the stable dialkoxycarbenium ion.

- 105: Trimethoxymethyl cation

.

- 59: Carbomethoxy cation

Fragmentation Pathway Diagram



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Caption: Primary EI-MS fragmentation pathways showing the stabilization of the orthoester cation.

Applications in Drug Development

Methyl 4,4,4-trimethoxybutanoate is not merely a solvent or reagent; it is a functional linker precursor.

- pH-Sensitive Liposomes: The orthoester group hydrolyzes at pH < 5.0 (endosomal pH) but is stable at pH 7.4 (physiological pH). Incorporating this moiety into lipids allows for targeted drug release inside cancer cells.
- Pro-drug Synthesis: Used to mask aldehydes or carboxylic acids in API synthesis, improving lipophilicity during transport across the blood-brain barrier.
- Cross-linking Agents: The diester/orthoester functionality allows for heterobifunctional cross-linking where one end reacts with amines (ester aminolysis) and the other responds to acid triggers.

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